1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No.: 954225-73-1
Cat. No.: VC8160915
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid - 954225-73-1](/images/structure/VC8160915.png)
Specification
CAS No. | 954225-73-1 |
---|---|
Molecular Formula | C10H12N2O4 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O4/c1-11(2)8(13)6-12-5-3-4-7(9(12)14)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Standard InChI Key | WECXQSWIARDNCQ-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O |
Canonical SMILES | CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol . Its IUPAC name, 1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid, reflects the presence of a pyridine ring substituted at the 1-position with a dimethylcarbamoyl-methyl group and at the 3-position with a carboxylic acid moiety .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂N₂O₄ | |
Molecular Weight | 224.21 g/mol | |
SMILES | CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O | |
InChI Key | WECXQSWIARDNCQ-UHFFFAOYSA-N |
The crystal structure remains undetermined, but computational models suggest a planar pyridine ring with the carboxamide and carboxylic acid groups adopting orthogonal orientations .
Synthesis and Production
Industrial Synthesis Pathways
Commercial synthesis typically involves a multi-step process:
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Pyridine Ring Formation: Condensation of β-keto esters with ammonia derivatives yields the 2-oxo-1,2-dihydropyridine core .
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N-Alkylation: Introduction of the dimethylcarbamoyl-methyl group via nucleophilic substitution using chloroacetamide derivatives .
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Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor to the carboxylic acid .
MolCore BioPharmatech reports production at ≥97% purity under ISO-certified conditions, emphasizing scalability for pharmaceutical intermediate markets .
Physicochemical Properties
Thermal Stability and Solubility
Experimental data gaps exist for melting/boiling points, but computational estimates suggest:
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Density: 1.4±0.1 g/cm³
The compound is a room-temperature-stable powder with limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for laboratory handling .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP (Partition Coefficient) | 0.78 | ChemAxon |
Polar Surface Area | 83.7 Ų | PubChem |
Hydrogen Bond Donors | 2 |
Pharmaceutical and Industrial Applications
Role as a Synthetic Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its carboxylic acid group enables conjugation with amine-containing pharmacophores, while the pyridone ring contributes to metal chelation in catalytic systems .
Case Study: Anticancer Agent Development
In a 2024 study (unpublished, per MolCore data), derivatives of this compound showed IC₅₀ values of <10 μM against non-small cell lung cancer cell lines, attributed to EGFR kinase inhibition .
Future Research Directions
Unanswered Questions
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Metabolic Pathways: Cytochrome P450 interactions remain uncharacterized.
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Cocrystal Engineering: Potential for improved solubility via co-formers like nicotinamide.
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Biological Screening: Expanded profiling against neurodegenerative disease targets.
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